molecular formula C10H8F4O B8650712 2,2,3,3-Tetrafluoro-1-(3-methylphenyl)propane-1-one

2,2,3,3-Tetrafluoro-1-(3-methylphenyl)propane-1-one

Cat. No. B8650712
M. Wt: 220.16 g/mol
InChI Key: IPBSJMCIQBJIMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,3,3-Tetrafluoro-1-(3-methylphenyl)propane-1-one is a useful research compound. Its molecular formula is C10H8F4O and its molecular weight is 220.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H8F4O

Molecular Weight

220.16 g/mol

IUPAC Name

2,2,3,3-tetrafluoro-1-(3-methylphenyl)propan-1-one

InChI

InChI=1S/C10H8F4O/c1-6-3-2-4-7(5-6)8(15)10(13,14)9(11)12/h2-5,9H,1H3

InChI Key

IPBSJMCIQBJIMF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C(C(F)F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

While stirring a solution of magnesium (14.1 g, 579 mmol) and iodine (one crumb) in diethyl ether (100 ml), 3-methylbromobenzene (90.0 g, 526 mmol) in diethyl ether (200 ml) was dropwise added at room temperature. After completion of the dropwise addition, the mixture was stirred overnight at room temperature. The reaction solution was cooled to −78° C. and a solution of 2,2,3,3-tetrafluoropropionic acid (25.61 g, 175.4 mmol) in diethyl ether (100 ml) was dropwise added, and the mixture was heated under reflux for 4 hrs. To the reaction solution was dropwise added 1N hydrochloric acid under ice-cooling. The diethyl ether layer was separated, and the aqueous layer was extracted with diethyl ether. The recovered diethyl ether solution was dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure and the obtained residue was purified by silica gel column chromatography (hexane-hexane/ethyl acetate=15/1) to give the objective substance.
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14.1 g
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90 g
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100 mL
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200 mL
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25.61 g
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reactant
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100 mL
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solvent
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0 (± 1) mol
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